N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide
Description
N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-18(12-21-23(13)15-7-3-4-8-15)22-19(24)17-11-20-10-14-6-2-5-9-16(14)17/h2,5-6,9-12,15H,3-4,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZAONILHAVZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)C3=CN=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Cyclopentyl Substitution: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides in the presence of a base.
Isoquinoline Formation: The isoquinoline moiety is synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.
Amide Bond Formation: The final step involves the coupling of the pyrazole and isoquinoline intermediates through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents.
Scientific Research Applications
N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopentyl-5-methylpyrazol-4-yl)-6-methylpyridazine-4-carboxamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-(1-cyclopentyl-5-methylpyrazol-4-yl)isoquinoline-4-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with an isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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